N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide
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Overview
Description
N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[45]decan-2-yl)acetimidamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, 8-oxa-2-azaspiro[4.5]decane, from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction are employed to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic core or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of biologically active compounds and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid: A structurally related compound with similar spirocyclic features.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with potential biological activity.
Uniqueness
N’-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[45]decan-2-yl)acetimidamide is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H21N3O3 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N'-hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethanimidamide |
InChI |
InChI=1S/C11H21N3O3/c1-16-9-2-5-17-11(6-9)3-4-14(8-11)7-10(12)13-15/h9,15H,2-8H2,1H3,(H2,12,13) |
InChI Key |
OVJDXKKYNXZBCP-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CCOC2(C1)CCN(C2)C/C(=N/O)/N |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)CC(=NO)N |
Origin of Product |
United States |
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